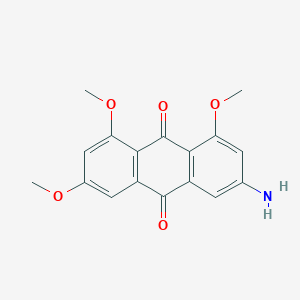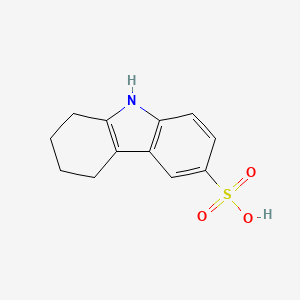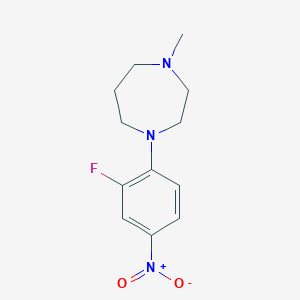![molecular formula C17H20N2 B12596647 (3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine CAS No. 874647-23-1](/img/structure/B12596647.png)
(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine is a chiral compound featuring a piperazine ring substituted with a biphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Piperazine Ring Formation: The piperazine ring can be formed by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Final Coupling: The biphenyl group is then coupled with the piperazine ring through a nucleophilic substitution reaction, where the biphenyl halide reacts with the piperazine derivative.
Industrial Production Methods
In an industrial setting, the production of (3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
(3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound can be used in the study of receptor-ligand interactions due to its structural similarity to biologically active molecules.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group provides hydrophobic interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(3R)-1-([1,1’-Biphenyl]-4-yl)-3-ethylpiperazine: Similar structure with an ethyl group instead of a methyl group.
(3R)-1-([1,1’-Biphenyl]-4-yl)-3-phenylpiperazine: Contains a phenyl group instead of a methyl group.
(3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
Uniqueness
The uniqueness of (3R)-1-([1,1’-Biphenyl]-4-yl)-3-methylpiperazine lies in its specific combination of the biphenyl group and the chiral piperazine ring, which imparts distinct chemical and biological properties. This combination allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
874647-23-1 |
|---|---|
Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(3R)-3-methyl-1-(4-phenylphenyl)piperazine |
InChI |
InChI=1S/C17H20N2/c1-14-13-19(12-11-18-14)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-10,14,18H,11-13H2,1H3/t14-/m1/s1 |
InChI Key |
YTEMVIAYFUTOHP-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCN1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4-Trioxane, 6-(1-[1,1'-biphenyl]-4-ylethenyl)-3,3-dimethyl-](/img/structure/B12596567.png)
![{4-[(Butan-2-yl)(methyl)amino]phenyl}methanol](/img/structure/B12596570.png)
![(4R)-4-Benzyl-3-{(2R,3S,4R,5S,6S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2,4,6-trimethyl-5-[(triethylsilyl)oxy]deca-7,9-dienoyl}-1,3-oxazolidin-2-one](/img/structure/B12596577.png)


![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)
![[1,1'-Biphenyl]-3-carboxylic acid, 4'-[[(4-bromobenzoyl)[(4-fluorophenyl)methyl]amino]methyl]-4-hydroxy-](/img/structure/B12596619.png)

![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)


![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
